(4-Isopropylphenoxy)acetyl chloride

Catalog No.
S790386
CAS No.
223128-33-4
M.F
C11H13ClO2
M. Wt
212.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Isopropylphenoxy)acetyl chloride

CAS Number

223128-33-4

Product Name

(4-Isopropylphenoxy)acetyl chloride

IUPAC Name

2-(4-propan-2-ylphenoxy)acetyl chloride

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

InChI

InChI=1S/C11H13ClO2/c1-8(2)9-3-5-10(6-4-9)14-7-11(12)13/h3-6,8H,7H2,1-2H3

InChI Key

YGVLHWFQKYVLFY-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)Cl

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)Cl

(4-Isopropylphenoxy)acetyl chloride is an organic compound with the molecular formula C11H13ClO2C_{11}H_{13}ClO_{2} and a molecular weight of approximately 212.67 g/mol. It is categorized as an acyl chloride, which is a type of reactive chemical used primarily in organic synthesis. This compound features a phenoxy group attached to an acetyl chloride moiety, making it valuable in various

There is no known specific mechanism of action for (4-Isopropylphenoxy)acetyl chloride. As an intermediate, its function lies in transferring the acetyl group (CH3CO-) to other molecules during synthesis.

Acyl chlorides are known to be corrosive, irritating to skin and eyes, and can react violently with water. (4-Isopropylphenoxy)acetyl chloride is likely to share these hazards:

  • Corrosive:** Contact can cause skin and eye burns [].
  • Lachrymator (tear inducer): Fumes can irritate the eyes [].
  • Reacts violently with water: Releases hydrochloric acid fumes, which are toxic and corrosive [].

Safety Precautions

  • Wear appropriate personal protective equipment (PPE) including gloves, goggles, and a respirator when handling the compound [].
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Store in a cool, dry place in a tightly sealed container.

  • Acylation Reactions: It can react with nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively. This property is particularly useful in the synthesis of various pharmaceuticals.
  • Hydrolysis: When exposed to water, (4-Isopropylphenoxy)acetyl chloride undergoes hydrolysis to yield 4-isopropylphenol and hydrochloric acid. This reaction emphasizes the need for careful handling and storage .
  • Formation of Derivatives: The acyl chloride can also react with other functional groups to form diverse derivatives that may have enhanced biological activity or improved stability.

(4-Isopropylphenoxy)acetyl chloride can be synthesized through various methods:

  • Direct Acylation: The most straightforward method involves reacting 4-isopropylphenol with acetyl chloride in the presence of a base such as pyridine. This reaction facilitates the substitution of the hydroxyl group with an acetyl group.
  • Chlorination of Phenol Derivatives: Another method includes chlorinating 4-isopropylphenol using thionyl chloride or phosphorus pentachloride to directly obtain (4-Isopropylphenoxy)acetyl chloride.
  • Multi-step Synthesis: In some cases, a multi-step synthesis involving several intermediates may be necessary, particularly when aiming for high purity or specific derivatives .

(4-Isopropylphenoxy)acetyl chloride has several applications:

  • Pharmaceutical Industry: It serves as an intermediate for synthesizing active pharmaceutical ingredients due to its ability to participate in acylation reactions.
  • Chemical Research: Researchers utilize this compound in studies involving organic synthesis methodologies and reaction mechanisms.
  • Oligonucleotide Synthesis: It is also used as a reagent in oligonucleotide synthesis processes, contributing to advancements in genetic research and biotechnology .

Interaction studies involving (4-Isopropylphenoxy)acetyl chloride focus on its reactivity with biological molecules:

  • Protein Modification: Its ability to acylate amino acids may lead to modifications in protein structure and function.
  • Enzyme Inhibition: Similar compounds have been studied for their potential to inhibit specific enzymes involved in disease pathways.

Further research is needed to elucidate the precise interactions and effects of (4-Isopropylphenoxy)acetyl chloride on biological systems .

(4-Isopropylphenoxy)acetyl chloride shares structural similarities with several other compounds that possess acyl chloride functionalities. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Acetyl ChlorideC2H3ClOC_{2}H_{3}ClOSimple acyl chloride used widely in organic synthesis.
4-Methylphenoxy Acetyl ChlorideC10H11ClO2C_{10}H_{11}ClO_{2}Similar structure; used as an intermediate in pharmaceuticals.
2-(4-Chlorophenoxy)acetyl ChlorideC13H12ClO2C_{13}H_{12}ClO_{2}Contains a chlorinated phenoxy group; utilized in drug synthesis.
4-Tert-butylphenoxy Acetyl ChlorideC13H17ClO2C_{13}H_{17}ClO_{2}Features a bulky tert-butyl group; enhances lipophilicity for drug formulations.

The uniqueness of (4-Isopropylphenoxy)acetyl chloride lies in its specific isopropyl substitution on the phenolic ring, which may impart distinct physicochemical properties and biological activities compared to these similar compounds .

XLogP3

3.7

Dates

Modify: 2023-08-15

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